2-(chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride: is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a chloromethyl group attached to the second position of the quinoline ring system, and it exists as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dihydroquinolin-4-one.
Chloromethylation: The key step involves the introduction of a chloromethyl group at the second position of the quinoline ring. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents on the ring.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), or primary amines (RNH₂) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-(aminomethyl)-1,4-dihydroquinolin-4-one derivative.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its efficacy and safety in various therapeutic contexts.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo diverse chemical transformations makes it a valuable starting material for industrial applications.
Mechanism of Action
The mechanism by which 2-(chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyridine hydrochloride: Similar in structure but with a pyridine ring instead of a quinoline ring.
2-(Bromomethyl)-1,4-dihydroquinolin-4-one hydrochloride: Similar but with a bromomethyl group instead of a chloromethyl group.
2-(Hydroxymethyl)-1,4-dihydroquinolin-4-one hydrochloride: Similar but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
2-(chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride is unique due to the presence of both the quinoline ring and the chloromethyl group. This combination imparts specific reactivity and potential biological activity that distinguishes it from other related compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
2639448-77-2 |
---|---|
Molecular Formula |
C10H9Cl2NO |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.